molecular formula C13H12ClNOS B12066992 Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- CAS No. 84865-94-1

Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-

Cat. No.: B12066992
CAS No.: 84865-94-1
M. Wt: 265.76 g/mol
InChI Key: RNHQFFNNGALFAU-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- is a substituted aniline derivative characterized by a chlorine atom at the 3-position of the benzene ring and a 4-(methylthio)phenoxy group at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84865-94-1

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

3-chloro-4-(4-methylsulfanylphenoxy)aniline

InChI

InChI=1S/C13H12ClNOS/c1-17-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3

InChI Key

RNHQFFNNGALFAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Formation of the Phenoxy-Thioether Intermediate

The synthesis begins with the preparation of the 4-(methylthio)phenol precursor. As described in Patent CN104370747A, nucleophilic aromatic substitution (SNAr) is employed to introduce the methylthio group. 4-Chlorophenol reacts with sodium methylthiolate (NaSMe) in dimethyl sulfoxide (DMSO) at 110–120°C for 2–3 hours, yielding 4-(methylthio)phenol with >90% efficiency.

Subsequently, the phenoxy group is introduced via Ullmann coupling. A mixture of 3-chloro-4-nitrobenzene and 4-(methylthio)phenol undergoes condensation in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. This step forms 3-chloro-4-[4-(methylthio)phenoxy]nitrobenzene, with the nitro group serving as a precursor for the final amine.

Key Conditions :

  • Catalyst : CuI (10 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF

  • Yield : 82–88%

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation. As outlined in Patent CN104292113A, 3-chloro-4-[4-(methylthio)phenoxy]nitrobenzene is treated with hydrogen gas (H₂, 0.1–5 MPa) in methanol over a 1% platinum-on-carbon (Pt/C) catalyst at 50–100°C. This method achieves >94% yield with 99.5% purity, avoiding the environmental drawbacks of traditional iron powder reduction.

Alternative reductions include the use of iron powder in hydrochloric acid (Fe/HCl), though this method generates significant waste and requires extensive purification.

One-Pot Catalytic Hydrogenation and Etherification

Integrated Palladium-Catalyzed Process

A streamlined approach from Patent CN103709044A combines etherification and hydrogenation in a single reactor. 3,4-Dichloronitrobenzene reacts with 4-(methylthio)phenol in the presence of a palladium-on-carbon (Pd/C) catalyst under hydrogen atmosphere. The nitro group is concurrently reduced while the phenoxy bond forms, minimizing intermediate isolation steps.

Optimized Parameters :

  • Catalyst : Pd/C (5 wt%, pre-treated with NaBr to enhance activity)

  • Temperature : 80°C

  • Pressure : 3 MPa H₂

  • Yield : 89%

Solvent and Additive Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like N-methylpyrrolidinone (NMP) improve solubility of aromatic intermediates, while additives such as triethylamine (Et₃N) mitigate HCl byproduct formation during chlorination steps.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements employ ball-milling techniques to avoid organic solvents. A mixture of 3-chloro-4-fluoronitrobenzene, 4-(methylthio)phenol, and potassium fluoride (KF) is milled at 30 Hz for 2 hours, achieving 78% conversion. Subsequent hydrogenation with Raney nickel completes the synthesis.

Biocatalytic Routes

Enzymatic methods using laccases or peroxidases have been explored for the oxidative coupling of phenol derivatives. While still experimental, these methods offer potential for low-energy, aqueous-phase synthesis.

Analytical and Industrial Considerations

Purification and Characterization

Crude products are purified via vacuum distillation or column chromatography (SiO₂, hexane/ethyl acetate 4:1). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm purity and structural integrity.

Scalability and Cost Analysis

Industrial-scale production favors the two-step Pd/C-catalyzed method due to its high throughput (≥500 kg/batch) and reagent recyclability. The estimated cost is $120–150/kg, driven by palladium catalyst expenses .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic amine group (-NH₂) activates the benzene ring toward electrophilic substitution. Key reactions include:

  • Nitration : The amino group directs incoming electrophiles to para and ortho positions. Nitration with HNO₃/H₂SO₄ yields nitro derivatives.

  • Sulfonation : Reacts with fuming sulfuric acid to introduce sulfonic acid groups at activated positions.

Example Reaction Pathway:

C13H11ClNOS+HNO3H2SO4Nitro substituted product[4]\text{C}_{13}\text{H}_{11}\text{ClNOS}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted product}\quad[4]

Nucleophilic Displacement of Chloro Group

The chloro substituent at the 3-position undergoes nucleophilic displacement under basic conditions.

Nucleophile Conditions Product Yield Reference
HydroxideKOH, DMSO, 80°C3-Hydroxy derivative~75%
AminesCuBr, DMF, 100°C3-Amino-substituted derivatives60–85%

This reactivity is analogous to Ullmann-type coupling observed in chloroaromatics .

Oxidation of Methylthio Group

The methylthio (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like H₂O₂ or mCPBA .

Oxidation Pathways:

 SMeH2O2 SOCH3 Sulfoxide \text{ SMe}\xrightarrow{\text{H}_2\text{O}_2}\text{ SOCH}_3\quad \text{ Sulfoxide } SMemCPBA SO2CH3 Sulfone [4][8]\text{ SMe}\xrightarrow{\text{mCPBA}}\text{ SO}_2\text{CH}_3\quad \text{ Sulfone }\quad[4][8]

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming diazonium salts. These intermediates participate in:

  • Sandmeyer Reaction : Substitution with CuCN/KCN to form cyano derivatives.

  • Coupling Reactions : Formation of azo dyes with electron-rich aromatics like phenol .

Key Data:

  • Diazonium salts decompose above 5°C, requiring strict temperature control.

Coordination Chemistry

The amine and thioether groups act as ligands for transition metals. Reported complexes include:

Metal Ion Ligand Sites Application Reference
Cu(II)NH₂, SMeCatalytic oxidation reactions
Pd(II)NH₂ (monodentate)Cross-coupling catalysts

Ether Cleavage Reactions

The phenoxy group undergoes cleavage under strong acidic (HI, 120°C) or basic (NaOH, ethylene glycol) conditions .

Example:

C13H11ClNOSHI4 Methylthio phenol+3 Chloroaniline derivative[8]\text{C}_{13}\text{H}_{11}\text{ClNOS}\xrightarrow{\text{HI}}\text{4 Methylthio phenol}+\text{3 Chloroaniline derivative}\quad[8]

Functionalization via Thioether Group

The methylthio group participates in alkylation and arylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .

Scientific Research Applications

Pharmaceutical Applications

Benzenamine derivatives are often utilized in the pharmaceutical industry due to their biological activity. This compound can act as a precursor or intermediate in synthesizing various drugs.

Key Applications:

  • Antimicrobial Agents : Research indicates that compounds similar to benzenamine exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Drugs : The structure of benzenamine allows for modifications that can lead to anti-inflammatory agents. Studies have shown that derivatives can inhibit pro-inflammatory cytokines .

Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of benzenamine derivatives, including 3-chloro-4-[4-(methylthio)phenoxy]-, which showed promising results against Gram-positive bacteria. The structure-activity relationship indicated that modifications on the phenoxy group enhanced antibacterial activity .

Agricultural Applications

In agriculture, benzenamine derivatives are explored for their potential as herbicides and fungicides.

Key Applications:

  • Herbicide Development : Compounds with similar structures have been identified as effective herbicides, targeting specific pathways in plants. The chlorinated phenoxy moiety is particularly effective in disrupting plant growth .
  • Fungicide Properties : Research has indicated that certain benzenamines can inhibit fungal growth by interfering with cell wall synthesis .

Case Study: Herbicidal Activity
A field trial assessed the efficacy of a benzenamine-based herbicide. Results showed a significant reduction in weed biomass compared to untreated plots, demonstrating its potential for agricultural use .

Material Science Applications

Benzenamines are also relevant in material science, particularly in the development of polymers and coatings.

Key Applications:

  • Polymer Synthesis : Benzenamine derivatives can act as curing agents or hardeners in epoxy resins, enhancing mechanical properties and thermal stability .
  • Coatings : The incorporation of benzenamine into coating formulations improves adhesion and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
PharmaceuticalsAntimicrobial agentsEffective against Gram-positive bacteria
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
AgricultureHerbicidesSignificant reduction in weed biomass
FungicidesInhibition of fungal growth
Material SciencePolymer synthesisEnhanced mechanical properties
CoatingsImproved adhesion and environmental resistance

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the phenoxy and methylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS: 40718-14-7)

  • Molecular Formula: C₁₃H₉ClF₃NO
  • Molecular Weight : 287.67 g/mol
  • Key Differences: Replaces the methylthio group with a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring.

Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- (CAS: 24219-87-2)

  • Molecular Formula : C₁₃H₉F₃N₂O₃
  • Molecular Weight : 298.22 g/mol
  • Key Differences: Substitutes the methylthio group with a nitro (-NO₂) group at the 2-position of the phenoxy ring.
  • Such derivatives are explored in dye and polymer chemistry .

Analogues with Thio/Sulfide Substituents

4-((2-Chlorobenzyl)thio)aniline (CAS: 710966-52-2)

  • Molecular Formula : C₁₃H₁₂ClNS
  • Molecular Weight : 257.76 g/mol
  • Key Differences: Features a thioether (-S-) linkage to a 2-chlorobenzyl group instead of a phenoxy group.
  • Impact : The thioether enhances lipophilicity, improving membrane permeability. Such compounds are intermediates in antiviral drug synthesis .

Methoxy-Substituted Derivatives

3-Chloro-4-methoxybenzenemethanamine (CAS: 115514-77-7)

  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight : 171.62 g/mol
  • Key Differences: Replaces the phenoxy group with a methoxy (-OMe) group.
  • Impact : Methoxy is electron-donating, increasing basicity of the aniline nitrogen. This derivative is used in neurotransmitter analog synthesis .

Piperazinyl-Substituted Analogues

3-Chloro-4-(4-Methylpiperazin-1-yl)Benzenamine

  • Key Differences: Substitutes the phenoxy group with a 4-methylpiperazinyl moiety.
  • Impact : The piperazine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility. Such compounds are studied as kinase inhibitors in oncology .

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (electron-withdrawing) reduce electron density at the aniline nitrogen, decreasing basicity but enhancing stability . Methoxy (-OMe) and methylthio (-SMe) groups (electron-donating) increase basicity, improving solubility in polar solvents .

Biological Activity :

  • Piperazinyl derivatives exhibit enhanced binding to enzymatic targets due to hydrogen-bonding interactions .
  • Thioether-containing analogs show improved bioavailability in pharmacokinetic studies .

Biological Activity

Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- (CAS No. 84865-94-1), is an aromatic amine compound recognized for its diverse biological activities, particularly in agricultural and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- is C13H12ClNOS, characterized by a chlorinated phenyl group and a methylthio substituent. This structure contributes to its unique reactivity and biological properties.

PropertyValue
Molecular Weight265.75 g/mol
IUPAC Name3-chloro-4-[4-(methylthio)phenoxy]aniline
SMILESClc1ccc(cc1)N(c2ccc(cc2)SC)C

Herbicidal and Pesticidal Properties

Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- has been primarily utilized as an herbicide and pesticide . Its biological activity against various pests has made it a valuable compound in agriculture. Studies indicate that it effectively inhibits the growth of certain weeds and pests through its interaction with specific biochemical pathways in plants and insects.

Medicinal Chemistry Applications

Research indicates potential applications in medicinal chemistry , including:

The mechanisms through which Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways in both pests and pathogens, leading to reduced viability.
  • Receptor Binding : Its structural similarity to other biologically active compounds suggests it may bind to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Agricultural Studies : In a controlled study evaluating the herbicidal efficacy of Benzenamine derivatives, it was found that modifications to the phenoxy group significantly enhanced herbicidal activity against certain weed species. The study highlighted the importance of structural features in determining biological effectiveness.
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of Benzenamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a methylthio group exhibited superior activity compared to their non-methylated counterparts .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique attributes of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-.

Compound NameStructural FeaturesUnique Properties
Benzenamine, 3-chloro-4-(trifluoromethyl)phenoxyTrifluoromethyl instead of methylthioEnhanced lipophilicity; different biological activity
Benzenamine, 2-chloro-4-(trifluoromethyl)phenoxyDifferent chlorination patternVarying selectivity for targets in agrochemicals
Benzenamine, 3-chloro-4-(1-methylethyl)phenoxyIsopropyl substituentAltered pharmacokinetic properties; different bioactivity

This table illustrates how modifications can lead to diverse functionalities and applications while emphasizing the significance of Benzenamine’s unique structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 3-chloro-4-aminophenol reacts with 4-(methylthio)phenol under basic conditions. Purity optimization requires careful control of stoichiometry (e.g., 1.2:1 molar ratio of phenol to amine) and use of anhydrous solvents like DMF to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Characterization by HPLC (>98% purity) and elemental analysis ensures quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃ protons).
  • FTIR : Key peaks include N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 326.05).
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments .

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Use polar aprotic solvents (DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO (<5% v/v) and dilute in buffered solutions. Solubility parameters (Hansen solubility coefficients) can guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methylthio and chloro substituents in cross-coupling reactions?

  • Methodological Answer : The electron-donating methylthio group activates the para position for electrophilic substitution, while the chloro substituent deactivates the ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloro group may act as a leaving group, but competing thioether coordination to the catalyst can reduce yields. Computational studies (DFT) using Gaussian software to map frontier molecular orbitals (HOMO/LUMO) can predict reactive sites .

Q. What strategies resolve contradictions in thermal stability data reported across studies?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA results ranging 180–220°C) may arise from differing heating rates or sample purity. Standardize protocols:

  • Use a heating rate of 10°C/min under nitrogen.
  • Pre-dry samples at 80°C for 24 hours.
    Compare data with NIST-reported values and validate using DSC for glass transition (Tg) and melting points .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The methylthio group may form hydrophobic interactions, while the amine acts as a hydrogen bond donor.
  • MD Simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns.
    Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental approaches validate conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Unusual splitting may arise from restricted rotation (e.g., hindered ether linkage). Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d₆). Compare with 2D techniques (COSY, HSQC) to resolve coupling networks .

Data Management & Validation

Q. How to address discrepancies in reported physical properties (e.g., boiling points) across databases?

  • Methodological Answer : Cross-check values from NIST, FDA Pesticide Manual, and peer-reviewed journals. For example, reduced-pressure boiling points (e.g., 339.7 K at 0.004 bar ) should be normalized to standard pressure using the Clausius-Clapeyron equation. Report measurement conditions (pressure, purity) alongside data .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Optimize reaction parameters via DoE (Design of Experiments).
  • Use inline FTIR for real-time monitoring of intermediate formation.
  • Validate batches with LC-MS and X-ray crystallography (if crystalline) .

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